molecular formula C14H11ClN2O3S B368814 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole CAS No. 313402-96-9

1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole

Cat. No. B368814
CAS RN: 313402-96-9
M. Wt: 322.8g/mol
InChI Key: PWQPVRGSCAIDNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole involves the reaction of 2-methyl-1H-benzo[d]imidazole with 5-chloro-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature.


Molecular Structure Analysis

The molecular formula of this compound is C14H11ClN2O3S . It has an average mass of 322.767 Da and a mono-isotopic mass of 322.017883 Da .

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole involves the inhibition of protein kinases, which are enzymes that play a critical role in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has been shown to selectively inhibit certain protein kinases, such as cyclin-dependent kinases, which are involved in cell cycle regulation. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation, and reduce oxidative stress. In addition, this compound has been shown to have anti-microbial properties against various bacterial strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole in lab experiments is its selectivity for certain protein kinases, which allows for the specific targeting of cellular processes. In addition, this compound has been shown to have low toxicity and high stability, making it a suitable tool for long-term studies. However, one of the limitations of using this compound is its high cost, which may limit its use in some research settings.

Future Directions

There are several future directions for research on 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole. One area of research is the development of more efficient synthesis methods to reduce the cost of producing this compound. Another area of research is the identification of new protein kinases that are selectively inhibited by this compound. In addition, further studies are needed to understand the full range of biochemical and physiological effects of this compound and its potential use in various disease models.
Conclusion:
In conclusion, this compound is a compound that has been extensively studied for its potential use in various scientific research applications. Its selective inhibition of protein kinases has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. While there are limitations to its use, this compound holds promise for future research in the development of new treatments for various diseases.

Synthesis Methods

The synthesis of 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole involves the reaction of 5-chloro-2-methoxyaniline with 4-fluorobenzenesulfonyl chloride in the presence of a base such as sodium carbonate. The resulting product is then treated with potassium carbonate and 1,2-dibromoethane to yield this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole has been extensively studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has been used as a fluorescent probe for the detection of reactive oxygen species in cells. This compound has also been used as a tool for studying the role of protein kinases in various cellular processes.

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)sulfonylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3S/c1-20-13-7-6-10(15)8-14(13)21(18,19)17-9-16-11-4-2-3-5-12(11)17/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQPVRGSCAIDNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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